DHA-paclitaxel - 199796-52-6

DHA-paclitaxel

Catalog Number: EVT-287581
CAS Number: 199796-52-6
Molecular Formula: C69H81NO15
Molecular Weight: 1164.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DHA-paclitaxel (Taxoprexin) is a synthetic compound designed as a prodrug for targeted cancer treatment. [, , , , ] It combines the chemotherapeutic agent paclitaxel with docosahexaenoic acid (DHA), an omega-3 fatty acid. [, , , , , , , ] The conjugation of DHA to paclitaxel aims to enhance tumor targeting, improve antitumor activity, and reduce toxicity compared to paclitaxel alone. [, , , ]

Future Directions
  • Optimization of Treatment Regimens: Exploring alternative dosing schedules, such as weekly administration, or combination therapies with other chemotherapeutic agents or targeted therapies could potentially enhance its efficacy. [, ]
  • Expanding Applications to Other Cancer Types: Considering its preclinical activity in pancreatic cancer, further investigation of DHA-paclitaxel and similar conjugates in pancreatic and other difficult-to-treat cancers is warranted. []
  • Developing Novel Delivery Systems: Encapsulating DHA-paclitaxel in nanoparticles or other drug delivery systems could improve its solubility, stability, and tumor targeting, potentially leading to enhanced therapeutic outcomes. []
  • Investigating the Role of Fatty Acid Metabolism in Cancer: Further research on the mechanisms of fatty acid uptake and metabolism in cancer cells could provide insights into the potential of DHA-paclitaxel and guide the development of more effective therapies. []
Source and Classification

DHA-paclitaxel is derived from the natural fatty acid DHA, which is abundant in fish oil and known for its anti-inflammatory properties. Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is classified as a taxane and is widely used in the treatment of various cancers, including breast and ovarian cancer. The combination of these two compounds aims to leverage the beneficial properties of both: the cytotoxic effects of paclitaxel and the targeted delivery capabilities of DHA.

Synthesis Analysis

The synthesis of DHA-paclitaxel involves a chemical reaction where DHA is esterified to paclitaxel. The process typically includes the following steps:

  1. Preparation of Reactants: Paclitaxel and DHA are prepared in suitable solvents.
  2. Esterification Reaction: An ester bond is formed between the carboxylic group of DHA and a hydroxyl group on paclitaxel. This reaction can be catalyzed by acid catalysts or conducted under specific conditions such as elevated temperature or reduced pressure.
  3. Purification: The resulting compound is purified using techniques such as chromatography to remove unreacted materials and by-products.

Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity. A typical synthesis might involve refluxing the reactants in an organic solvent for several hours followed by cooling and extraction.

Molecular Structure Analysis

DHA-paclitaxel has a complex molecular structure characterized by the presence of both the paclitaxel core and the DHA fatty acid chain. The molecular formula can be represented as follows:

  • Paclitaxel Structure: Comprised of a tetracyclic core (A, B, C, D rings) with various functional groups including hydroxyls and an oxetane ring.
  • DHA Structure: A long-chain fatty acid with six double bonds (C22H32O2).

The linkage between DHA and paclitaxel alters the pharmacokinetics of paclitaxel, allowing for more sustained release within tumor tissues while minimizing systemic exposure.

Chemical Reactions Analysis

DHA-paclitaxel undergoes several important chemical reactions during its metabolism:

  1. Hydrolysis: Once inside tumor cells, the ester bond between DHA and paclitaxel can be hydrolyzed, releasing active paclitaxel.
  2. Conversion Dynamics: Studies indicate that DHA-paclitaxel converts to paclitaxel more efficiently in tumor environments compared to plasma, suggesting a mechanism for selective activation at target sites.

The pharmacokinetic profile shows that plasma concentrations of DHA-paclitaxel remain stable longer than those of free paclitaxel, which may contribute to enhanced therapeutic effects.

Mechanism of Action

The mechanism of action for DHA-paclitaxel involves several key processes:

  1. Cellular Uptake: The fatty acid component facilitates enhanced uptake by cancer cells through passive diffusion or receptor-mediated endocytosis.
  2. Microtubule Stabilization: Once inside the cell, released paclitaxel binds to β-tubulin subunits in microtubules, promoting their stabilization and preventing depolymerization. This disrupts normal mitotic spindle function leading to cell cycle arrest in metaphase.
  3. Induction of Apoptosis: The accumulation of stabilized microtubules triggers apoptotic pathways, ultimately leading to programmed cell death in cancer cells.
Physical and Chemical Properties Analysis

DHA-paclitaxel exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 1,000 Da.
  • Solubility: It shows improved solubility compared to traditional formulations of paclitaxel due to its lipid-based nature.
  • Stability: The compound demonstrates stability in plasma with minimal conversion to free paclitaxel under physiological conditions.

These properties are critical for its application in clinical settings, influencing formulation strategies and dosing regimens.

Applications

DHA-paclitaxel has several promising applications in cancer therapy:

  1. Cancer Treatment: Its primary application is in treating various solid tumors, including breast cancer, where it has shown improved efficacy over standard paclitaxel formulations.
  2. Clinical Trials: Ongoing clinical trials are assessing its safety profile, pharmacokinetics, and therapeutic effectiveness across different cancer types.
  3. Combination Therapies: Research indicates potential benefits when used in combination with other chemotherapeutic agents or targeted therapies.

Properties

CAS Number

199796-52-6

Product Name

DHA-paclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C69H81NO15

Molecular Weight

1164.4 g/mol

InChI

InChI=1S/C69H81NO15/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35-42-55(74)83-59(57(49-36-29-26-30-37-49)70-63(76)50-38-31-27-32-39-50)65(78)82-52-44-69(79)62(84-64(77)51-40-33-28-34-41-51)60-67(7,53(73)43-54-68(60,45-80-54)85-48(4)72)61(75)58(81-47(3)71)56(46(52)2)66(69,5)6/h9-10,12-13,15-16,18-19,21-22,24-34,36-41,52-54,57-60,62,73,79H,8,11,14,17,20,23,35,42-45H2,1-7H3,(H,70,76)/b10-9-,13-12-,16-15-,19-18-,22-21-,25-24-/t52-,53-,54+,57-,58+,59+,60-,62-,67+,68-,69+/m0/s1

InChI Key

LRCZQSDQZJBHAF-PUBGEWHCSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O

Solubility

Soluble in DMSO, not in water

Synonyms

DHA-paclitaxel; DHA-Taxol; DHA-Tax; Docosahexaenoic Acid-Paclitaxel conjugate; US brand name: Taxoprexin.

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.